molecular formula C25H25N3O3S B11147271 (2E)-6-(4-methylbenzyl)-2-[4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-(4-methylbenzyl)-2-[4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11147271
M. Wt: 447.6 g/mol
InChI Key: NECBYZHNVWELID-PXLXIMEGSA-N
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Description

The compound “(2E)-6-(4-methylbenzyl)-2-[4-(3-methylbutoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a complex organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives.

    Introduction of the benzylidene group: This step involves the condensation of the core structure with a benzaldehyde derivative under basic conditions.

    Attachment of the methylbenzyl and methylbutoxy groups: These groups can be introduced through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene and methyl groups.

    Reduction: Reduction reactions can target the double bonds and carbonyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Thiazolo[3,2-b][1,2,4]triazine derivatives have shown promise as antimicrobial agents.

    Enzyme Inhibition: Potential inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

    Cancer Research: Investigation of its potential anti-cancer properties.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. The benzylidene and thiazolo[3,2-b][1,2,4]triazine moieties may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-b][1,2,4]triazine derivatives: Compounds with similar core structures but different substituents.

    Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.

Uniqueness

The unique combination of the thiazolo[3,2-b][1,2,4]triazine core with the specific benzylidene and alkyl groups sets this compound apart from others. This structural uniqueness may contribute to its distinct biological and chemical properties.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

(2E)-2-[[4-(3-methylbutoxy)phenyl]methylidene]-6-[(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H25N3O3S/c1-16(2)12-13-31-20-10-8-19(9-11-20)15-22-24(30)28-25(32-22)26-23(29)21(27-28)14-18-6-4-17(3)5-7-18/h4-11,15-16H,12-14H2,1-3H3/b22-15+

InChI Key

NECBYZHNVWELID-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OCCC(C)C)/SC3=NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OCCC(C)C)SC3=NC2=O

Origin of Product

United States

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